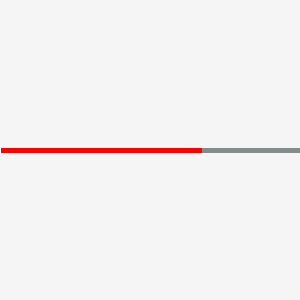
Nickel titanium tungsten oxide (NiTi20W2O47)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel titanium tungsten oxide (NiTi20W2O47) is a complex compound that combines the unique properties of nickel, titanium, and tungsten oxides. This compound is known for its exceptional mechanical properties, high thermal stability, and resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel titanium tungsten oxide can be synthesized using various methods, including hydrothermal synthesis, sol-gel processes, and solid-state reactions. One common approach involves the hydrothermal method, where nickel, titanium, and tungsten precursors are dissolved in a suitable solvent and subjected to high temperatures and pressures. This process results in the formation of the desired oxide compound.
Industrial Production Methods: In industrial settings, the production of nickel titanium tungsten oxide often involves large-scale hydrothermal synthesis or solid-state reactions. These methods are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired properties of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Nickel titanium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nickel, titanium, and tungsten, each contributing to the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of one metal ion with another, facilitated by complexing agents or chelating ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state oxides, while reduction can yield lower oxidation state compounds or elemental metals.
Aplicaciones Científicas De Investigación
Nickel titanium tungsten oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical devices and implants.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Nickel titanium tungsten oxide is utilized in the production of high-performance coatings, sensors, and electronic devices due to its excellent electrical and thermal conductivity.
Mecanismo De Acción
Nickel titanium tungsten oxide can be compared with other similar compounds such as nickel titanium oxide (NiTiO3) and tungsten oxide (WO3). While all these compounds exhibit high thermal stability and resistance to corrosion, nickel titanium tungsten oxide stands out due to its unique combination of three different metal oxides. This combination imparts superior mechanical properties and a broader range of applications.
Comparación Con Compuestos Similares
- Nickel titanium oxide (NiTiO3)
- Tungsten oxide (WO3)
- Nickel tungsten oxide (NiWO4)
Propiedades
Número CAS |
69011-05-8 |
|---|---|
Fórmula molecular |
NiO47Ti20W2-12 |
Peso molecular |
2135.7 g/mol |
Nombre IUPAC |
nickel(2+);oxygen(2-);titanium(4+);tungsten |
InChI |
InChI=1S/Ni.47O.20Ti.2W/q+2;47*-2;20*+4;; |
Clave InChI |
ALQYUQWIMOGXLP-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ni+2].[W].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
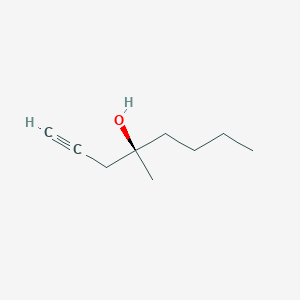
![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
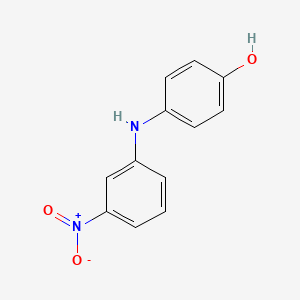

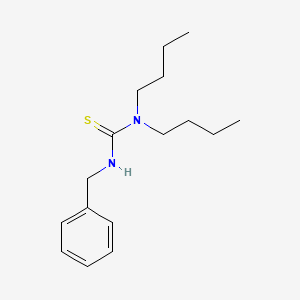
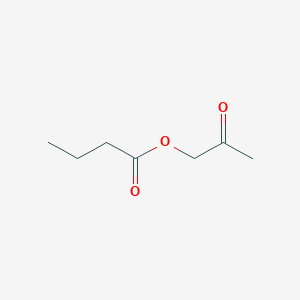
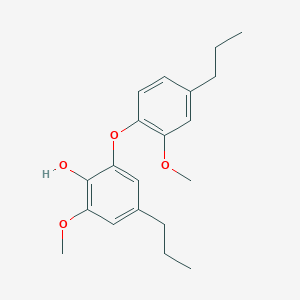
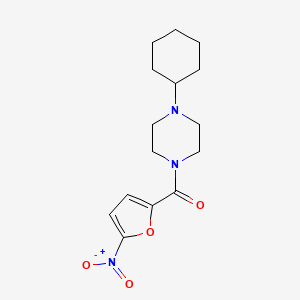
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
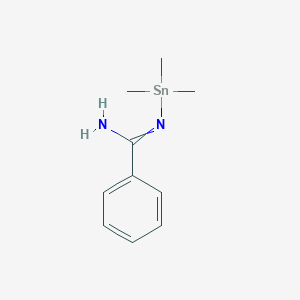
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
